(4Z)-4-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-3-phenyl-1,2-oxazol-5(4H)-one
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Overview
Description
(4Z)-4-({3-ETHOXY-4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PHENYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE is a synthetic organic compound that belongs to the class of oxazoles Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-({3-ETHOXY-4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PHENYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE typically involves the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the ethoxy and fluorophenyl groups: These groups can be introduced via nucleophilic substitution reactions.
Formation of the methoxyphenylmethylidene group: This step involves the condensation of the appropriate aldehyde with the oxazole derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxazole N-oxides.
Reduction: Reduction reactions can convert the oxazole ring to a more saturated structure.
Substitution: The ethoxy and fluorophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation products: Oxazole N-oxides.
Reduction products: Saturated oxazole derivatives.
Substitution products: Derivatives with different functional groups replacing the ethoxy or fluorophenyl groups.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Medicinal Chemistry:
Medicine
Therapeutic Agents: Investigation into its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry
Materials Science: Use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (4Z)-4-({3-ETHOXY-4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PHENYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE would depend on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interaction with nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- (4Z)-4-({3-ETHOXY-4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PHENYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE
- (4Z)-4-({3-ETHOXY-4-[(2-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PHENYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE
Uniqueness
The presence of the fluorophenyl group in (4Z)-4-({3-ETHOXY-4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PHENYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE may impart unique properties such as increased lipophilicity, metabolic stability, and specific interactions with biological targets compared to its chloro or bromo analogs.
Properties
Molecular Formula |
C25H20FNO4 |
---|---|
Molecular Weight |
417.4 g/mol |
IUPAC Name |
(4Z)-4-[[3-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl]methylidene]-3-phenyl-1,2-oxazol-5-one |
InChI |
InChI=1S/C25H20FNO4/c1-2-29-23-15-17(12-13-22(23)30-16-19-10-6-7-11-21(19)26)14-20-24(27-31-25(20)28)18-8-4-3-5-9-18/h3-15H,2,16H2,1H3/b20-14- |
InChI Key |
GAWKKKJTCYHEJD-ZHZULCJRSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=NOC2=O)C3=CC=CC=C3)OCC4=CC=CC=C4F |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=NOC2=O)C3=CC=CC=C3)OCC4=CC=CC=C4F |
Origin of Product |
United States |
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